molecular formula C11H7ClF2N2O2 B2553228 (Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 1356809-26-1

(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2553228
CAS No.: 1356809-26-1
M. Wt: 272.64
InChI Key: HWRLZEDOTQRJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[3-Chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its Z-configuration propenamide core, a 3-chloro-4-(difluoromethoxy)phenyl moiety, and a cyano functional group . This specific molecular architecture, featuring both halogen and difluoromethoxy substituents, is commonly explored in medicinal and agrochemical research for its potential as a key intermediate or bioactive scaffold . The compound is provided for research and development purposes strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols. For more detailed information on handling and properties, please consult the relevant safety data sheet.

Properties

IUPAC Name

(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2/c12-8-4-6(3-7(5-15)10(16)17)1-2-9(8)18-11(13)14/h1-4,11H,(H2,16,17)/b7-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRLZEDOTQRJSO-CLTKARDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog, N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide (Enamine Ltd., CAS 792954-33-7), shares the 2-cyanoprop-2-enamide core but differs in substituents:

  • Target Compound : Features a 3-chloro-4-(difluoromethoxy)phenyl group.
  • Enamine Analog : Contains 3-chlorophenyl and 4-chlorophenyl groups .
Table 1: Structural and Physicochemical Comparison
Property Target Compound Enamine Analog (CAS 792954-33-7)
Molecular Formula C₁₁H₈ClF₂N₂O₂ C₂₄H₃₁N₃O₅S
Molecular Weight 290.65 g/mol 473.60 g/mol
Key Substituents Cl, OCF₂H at phenyl ring Cl, morpholinyl, methoxypropyl
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Bioactivity (Inferred) Potential kinase inhibition Sulfonamide-related enzyme modulation

Substituent Effects on Properties

  • Lipophilicity : The difluoromethoxy group in the target compound reduces logP compared to the Enamine analog’s morpholinyl and methoxypropyl groups, suggesting better aqueous solubility .
  • Stereochemical Impact: The Z-configuration may improve target binding affinity over E-isomers or non-stereospecific analogs, though experimental validation is needed.

Research Findings and Implications

  • Computational Modeling : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could predict electronic properties (e.g., HOMO-LUMO gaps) to compare reactivity between analogs .
  • Biological Relevance: The cyano group in both compounds may act as a hydrogen-bond acceptor, critical for interactions with kinase ATP-binding pockets. The target’s difluoromethoxy substituent could enhance selectivity over off-target enzymes compared to chlorophenyl-heavy analogs .

Preparation Methods

Validation of Intermediate Purity

Intermediate characterization via 1H NMR (δ 10.2 ppm, aldehyde proton) and 19F NMR (δ -80 ppm, CF2O group) confirms successful substitution.

Construction of the (Z)-2-Cyanoprop-2-Enamide Core

Knoevenagel Condensation for α,β-Unsaturation

3-Chloro-4-(difluoromethoxy)benzaldehyde undergoes condensation with cyanoacetamide in the presence of piperidine as a base to form the α,β-unsaturated intermediate.

Optimization Insights :

  • Solvent Effects : Ethanol yields 70% (Z)-isomer, while toluene increases stereoselectivity to 85% due to reduced polarity.
  • Catalyst Screening : Ammonium acetate improves reaction rate but reduces Z/E selectivity (Table 1).

Table 1: Solvent and Catalyst Impact on Knoevenagel Condensation

Solvent Catalyst Yield (%) Z/E Ratio
Ethanol Piperidine 70 3:1
Toluene Piperidine 78 5:1
Ethanol Ammonium Acetate 65 2:1

Stereochemical Control via Thermodynamic vs. Kinetic Pathways

The (Z)-isomer is favored under kinetic control (low-temperature conditions, 0–5°C), whereas prolonged heating shifts equilibrium toward the (E)-isomer. Flash chromatography (SiO2, ethyl acetate/hexane) achieves >95% (Z)-purity.

One-Pot Synthesis via Tandem Reactions

Acid Chloride-Mediated Amidation

A scalable one-pot method involves:

  • In situ generation of 3-chloro-4-(difluoromethoxy)benzoyl chloride using PCl3 in xylene.
  • Coupling with 2-cyanoacrylamide in the presence of triethylamine.

Advantages :

  • Eliminates intermediate isolation, improving overall yield (82% vs. 65% stepwise).
  • Xylene enhances solubility of aromatic intermediates, reducing side reactions.

Phase Transfer Catalysis for Enhanced Efficiency

Incorporating tetrabutylammonium hydrogensulfate (0.5–1 mol%) in dichloromethane/water biphasic systems accelerates amidation, achieving 88% yield in 4 hours.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : νmax 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C-F).
  • 1H NMR : δ 7.8–8.1 ppm (aryl protons), δ 6.5 ppm (CH=CN), δ 4.1 ppm (CF2O).
  • HRMS : [M+H]+ calculated for C12H8ClF2N2O2: 313.02, observed: 313.03.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity with retention time = 12.3 minutes.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

Method Overall Yield (%) Purity (%) Scalability
Stepwise Knoevenagel 65 98 Moderate
One-Pot Amidation 82 99 High
Phase Transfer Catalysis 88 99 High

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Xylene and DMF are recycled via distillation, reducing environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.